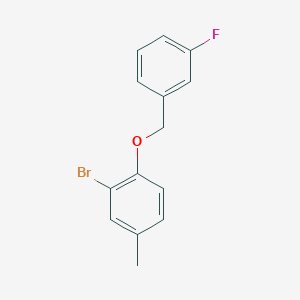
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a fluorobenzyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene typically involves the bromination of 1-((4-fluorobenzyl)oxy)-4-methylbenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-((4-fluorobenzyl)oxy)-4-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 2-amino-1-((4-fluorobenzyl)oxy)-4-methylbenzene.
Oxidation: 2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzoic acid.
Reduction: 1-((4-fluorobenzyl)oxy)-4-methylbenzene.
Scientific Research Applications
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the creation of novel materials with unique properties, such as polymers or liquid crystals.
Biological Studies: The compound may be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Mechanism of Action
The mechanism by which 2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene exerts its effects depends on the specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler analog with only bromine and fluorine substituents.
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
2-Bromo-1-((4-fluorobenzyl)oxy)-4-isopropylbenzene: Contains an isopropyl group instead of a methyl group.
Uniqueness
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both bromine and fluorine atoms can enhance its utility in cross-coupling reactions and other synthetic transformations.
Properties
CAS No. |
405-11-8 |
|---|---|
Molecular Formula |
C14H12BrFO |
Molecular Weight |
295.15 g/mol |
IUPAC Name |
2-bromo-1-[(3-fluorophenyl)methoxy]-4-methylbenzene |
InChI |
InChI=1S/C14H12BrFO/c1-10-5-6-14(13(15)7-10)17-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3 |
InChI Key |
CTKOAIHHDLSNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid](/img/structure/B14128927.png)
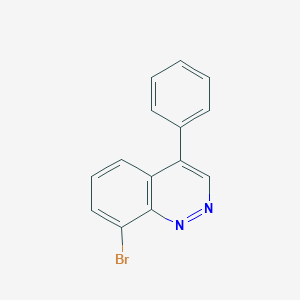
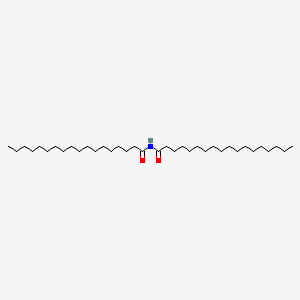
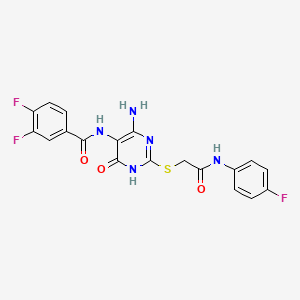
![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128954.png)
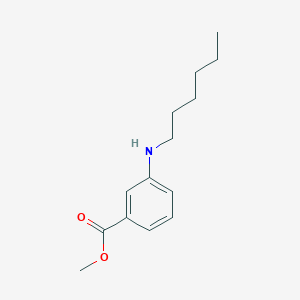

![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)
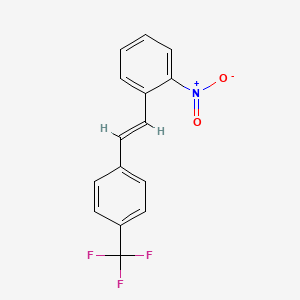
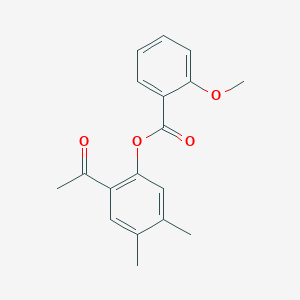

![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14128988.png)
![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid](/img/structure/B14128996.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)
